molecular formula C7H16ClN B6178145 2,2,3-trimethylpyrrolidine hydrochloride CAS No. 2567496-26-6

2,2,3-trimethylpyrrolidine hydrochloride

Cat. No.: B6178145
CAS No.: 2567496-26-6
M. Wt: 149.7
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Description

2,2,3-Trimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-trimethylpyrrolidine hydrochloride typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and various nucleophiles.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Alkylated or arylated pyrrolidine compounds.

Scientific Research Applications

2,2,3-Trimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3-trimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2,3-Trimethylpyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:

  • 2,3,3-Trimethylpyrrolidine hydrochloride
  • 3,3-Dimethylpyrrolidine hydrochloride
  • 2,2-Dimethylpyrrolidine hydrochloride

Uniqueness

The unique structural feature of this compound is the presence of three methyl groups on the pyrrolidine ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in chemical behavior and biological activity compared to other pyrrolidine derivatives.

Properties

CAS No.

2567496-26-6

Molecular Formula

C7H16ClN

Molecular Weight

149.7

Purity

95

Origin of Product

United States

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